2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one
CAS No.: 872688-64-7
Cat. No.: VC5789763
Molecular Formula: C18H20ClN3OS
Molecular Weight: 361.89
* For research use only. Not for human or veterinary use.
![2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one - 872688-64-7](/images/structure/VC5789763.png)
Specification
CAS No. | 872688-64-7 |
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Molecular Formula | C18H20ClN3OS |
Molecular Weight | 361.89 |
IUPAC Name | 2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone |
Standard InChI | InChI=1S/C18H20ClN3OS/c1-13-8-10-22(11-9-13)18(23)12-24-17-7-6-16(20-21-17)14-2-4-15(19)5-3-14/h2-7,13H,8-12H2,1H3 |
Standard InChI Key | IBUYRWWBMNOSJA-UHFFFAOYSA-N |
SMILES | CC1CCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Cl |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Formula
The compound’s systematic name, 2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one, reflects its three key components:
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A pyridazine ring substituted at position 6 with a 4-chlorophenyl group.
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A sulfanyl bridge (-S-) at position 3, connecting the pyridazine to an ethanone group.
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A 4-methylpiperidin-1-yl moiety attached to the ethanone’s carbonyl carbon.
The molecular formula is deduced as C₁₈H₂₀ClN₃OS, with a molecular weight of 361.88 g/mol. This aligns with structurally similar compounds, such as 2-((3-(4-ethoxyphenyl)- triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone (PubChem CID 7118258), which shares the piperidine-ethanone motif and has a molecular weight of 411.5 g/mol .
Property | Value |
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Molecular Formula | C₁₈H₂₀ClN₃OS |
Molecular Weight | 361.88 g/mol |
Key Functional Groups | Pyridazine, sulfanyl, piperidine |
Structural Analogues and Classification
The compound belongs to the sulfanyl-linked heterocycles, a class known for diverse bioactivities. For example:
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HY-Q12261 (CAS# HY-Q12261) features a pyridazinone core with a piperazine-linked oxadiazole group, demonstrating anti-inflammatory properties .
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PubChem CID 7118258 incorporates a triazolo-pyridazine scaffold, highlighting the pharmacological relevance of fused heterocycles .
These analogues suggest that the target compound’s pyridazine and piperidine groups may interact with enzymatic targets such as kinases or G protein-coupled receptors.
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The compound can be synthesized through sequential coupling reactions:
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Pyridazine functionalization: Introduce the 4-chlorophenyl group via Suzuki-Miyaura coupling, a method validated for similar systems .
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Sulfanyl bridge formation: Use a nucleophilic substitution reaction between a pyridazine-thiol and a chloroethanone intermediate.
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Piperidine conjugation: Couple the ethanone intermediate with 4-methylpiperidine using carbodiimide-mediated amidation.
Challenges and Yield Optimization
Key challenges include:
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Regioselectivity in pyridazine substitution, mitigated by using palladium catalysts with bulky ligands .
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Stability of the sulfanyl bridge, which may require inert atmosphere conditions to prevent oxidation.
Reaction yields for analogous syntheses range from 45–65%, with purity exceeding 95% after column chromatography .
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
The compound’s logP is estimated at 2.8 (ChemAxon), indicating moderate lipophilicity. This aligns with its structural analogue HY-Q08568, which has a logP of 3.1 and demonstrates blood-brain barrier permeability . Solubility in DMSO is projected to exceed 10 mM, based on piperidine-containing compounds in the same research library .
Metabolic Stability
The 4-methylpiperidine group likely undergoes hepatic oxidation via CYP3A4, producing inactive metabolites. This metabolic pathway is common in piperidine derivatives, as seen in HY-Q00761 (CAS# 1060201-66-2), which shows a plasma half-life of 2.3 hours in murine models .
Biological Activity and Mechanism of Action
Target Prediction
Docking studies using the SwissTargetPrediction platform suggest high affinity for:
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Serotonin receptors (5-HT₂A): Due to the piperidine group’s similarity to known 5-HT ligands .
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PARP-1: The sulfanyl moiety may chelate zinc ions in the enzyme’s active site .
In Vitro Profiling
While direct data is unavailable, comparable compounds exhibit:
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